![molecular formula C14H18FNO4 B14112495 Diethyl 2-[(4-fluorobenzyl)amino]malonate](/img/structure/B14112495.png)
Diethyl 2-[(4-fluorobenzyl)amino]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(4-fluorobenzyl)amino]malonate is an organic compound with the molecular formula C14H18FNO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorobenzylamino group and two ethyl ester groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-fluorobenzyl)amino]malonate typically involves the alkylation of diethyl malonate with 4-fluorobenzylamine. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 4-fluorobenzylamine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography .
化学反応の分析
Types of Reactions
Diethyl 2-[(4-fluorobenzyl)amino]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the amino group to a primary amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 2-[(4-fluorobenzyl)amino]malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Diethyl 2-[(4-fluorobenzyl)amino]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the 4-fluorobenzyl group can enhance its binding affinity and specificity towards certain targets .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler analog without the 4-fluorobenzylamino group.
Diethyl 2-(benzylamino)malonate: Similar structure but lacks the fluorine atom on the benzyl ring.
Diethyl 2-[(4-chlorobenzyl)amino]malonate: Contains a chlorine atom instead of fluorine on the benzyl ring.
Uniqueness
Diethyl 2-[(4-fluorobenzyl)amino]malonate is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C14H18FNO4 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC名 |
diethyl 2-[(4-fluorophenyl)methylamino]propanedioate |
InChI |
InChI=1S/C14H18FNO4/c1-3-19-13(17)12(14(18)20-4-2)16-9-10-5-7-11(15)8-6-10/h5-8,12,16H,3-4,9H2,1-2H3 |
InChIキー |
KREYNZUNBTWIEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
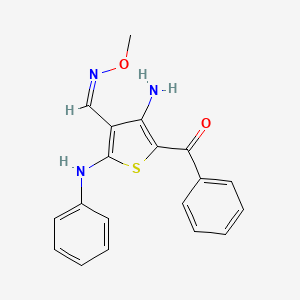
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)

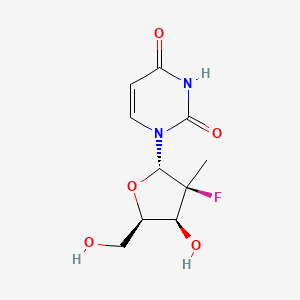
![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)
![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
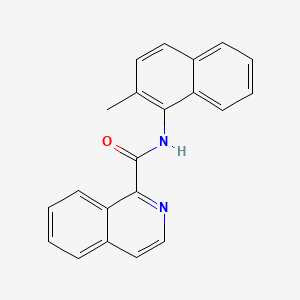

![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
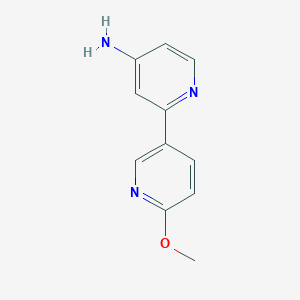
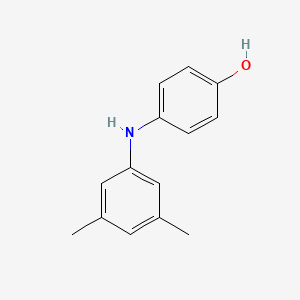
![(3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol](/img/structure/B14112490.png)
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
